molecular formula C17H10F4N2O4S B1203139 [5-Fluoro-2-({[(4,5,7-trifluoro-1,3-benzothiazol-2-YL)methyl]amino}carbonyl)phenoxy]acetic acid

[5-Fluoro-2-({[(4,5,7-trifluoro-1,3-benzothiazol-2-YL)methyl]amino}carbonyl)phenoxy]acetic acid

Cat. No.: B1203139
M. Wt: 414.3 g/mol
InChI Key: ZCAGEXZTORJQDZ-UHFFFAOYSA-N
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Description

IDD552 is a small molecule compound with the chemical formula C₁₇H₁₀F₄N₂O₄S . It belongs to the class of organic compounds known as phenoxyacetic acid derivatives. These compounds contain an anisole where the methane group is linked to an acetic acid or a derivative. IDD552 is primarily known for its role as an inhibitor of the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IDD552 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the Benzothiazole Core: The synthesis begins with the formation of the benzothiazole core, which is achieved through the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at specific positions on the benzothiazole ring. This is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride.

    Coupling with Phenoxyacetic Acid: The final step involves the coupling of the fluorinated benzothiazole with phenoxyacetic acid.

Industrial Production Methods

Industrial production of IDD552 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

IDD552 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

IDD552 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in the study of fluorinated organic molecules and their reactivity.

    Biology: Employed in the study of enzyme inhibition, particularly aldose reductase inhibition.

    Medicine: Investigated for its potential therapeutic effects in conditions related to the polyol pathway, such as diabetic complications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

IDD552 exerts its effects by inhibiting the enzyme aldose reductase. The mechanism involves the binding of IDD552 to the active site of aldose reductase, where it forms hydrogen bonds with key amino acid residues such as histidine and tyrosine. This binding prevents the enzyme from catalyzing the reduction of glucose to sorbitol, thereby reducing the accumulation of sorbitol in tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IDD552

IDD552 is unique due to its specific fluorination pattern and its high affinity for the aldose reductase enzyme. This makes it a valuable tool in the study of enzyme inhibition and a potential candidate for therapeutic development .

Properties

Molecular Formula

C17H10F4N2O4S

Molecular Weight

414.3 g/mol

IUPAC Name

2-[5-fluoro-2-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methylcarbamoyl]phenoxy]acetic acid

InChI

InChI=1S/C17H10F4N2O4S/c18-7-1-2-8(11(3-7)27-6-13(24)25)17(26)22-5-12-23-15-14(21)9(19)4-10(20)16(15)28-12/h1-4H,5-6H2,(H,22,26)(H,24,25)

InChI Key

ZCAGEXZTORJQDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCC(=O)O)C(=O)NCC2=NC3=C(C(=CC(=C3S2)F)F)F

Synonyms

IDD552

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of (5-fluoro-2[(4,5,7-trifluoro-benzothiazol-2-ylmethyl)carbamoyl]-phenoxy}-acetic acid ethyl ester (1 g, 2.3 mmol) in ethanol (11 mL) was treated with aq 2 N NaOH (6.8 mL, 14 mmol) and stirred at room temperature. After stirring for 1 h, the solution was concentrated in vacuo and acidified to pH 1 with aq 2 N HCl. The resulting solution was diluted with ethyl acetate and washed with saturated NaCl. The organic layer was dried over MgSO4, filtered, and concentrated to give {5-fluoro-2[(4,5,7-trifluoro-benzothiazol-2-ylmethyl)carbamoyl]-phenoxy}-acetic acid. (0.68 g, 73%) as a white crystalline solid. mp 172–174° C.; Rf 0.38 (20% methanol in dichloromethane); 1H NMR (DMSO-d6 300 MHz) δ 13.25 (br s, 1 H), 9.49 (t, J=6 Hz, 1 H), 7.95 (dd, J1=9 Hz, J2=7.2 Hz, 1 H), 7.78–7.69 (m, 1 H), 7.11 (dd, J1=11.0 Hz, J2=2.3 Hz, 1 H), 6.94 (dd, J1=8.4 Hz, J2=2.4 Hz, 1 H), 4.94–4.92 (m, 4 H). ESI-LC/MS m/z calcd for C17H10F4N2O4S: 414.3. Found 413.0 (M−1)−. Anal. calcd for C17H10F4N2O4S: C, 49.28; H, 2.43; N, 6.76. Found C, 49.26; H, 2.47; N, 6.68.
Name
(5-fluoro-2[(4,5,7-trifluoro-benzothiazol-2-ylmethyl)carbamoyl]-phenoxy}-acetic acid ethyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
6.8 mL
Type
reactant
Reaction Step Two

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